molecular formula C16H18BrNO3 B15025556 5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide

5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide

Cat. No.: B15025556
M. Wt: 352.22 g/mol
InChI Key: LAVLCOBDPUMJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide is an organic compound with the molecular formula C16H18BrNO3 This compound is known for its unique structure, which includes a furan ring, a bromophenoxy group, and a diethylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide typically involves the reaction of 2-bromophenol with furan-2-carboxylic acid, followed by the introduction of the diethylamine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the diethylcarboxamide moiety can enhance solubility and bioavailability. The furan ring may participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
  • 5-[(2-bromophenoxy)methyl]-N-(2,4-dimethoxyphenyl)-2-furamide
  • 2-(2-bromophenoxy)-N’-[(5-methyl-2-furyl)methylene]propanohydrazide

Uniqueness

Compared to similar compounds, 5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide stands out due to its unique combination of the diethylcarboxamide moiety and the bromophenoxy group. This combination imparts distinct physicochemical properties, such as enhanced solubility and specific binding affinities, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N,N-diethylfuran-2-carboxamide

InChI

InChI=1S/C16H18BrNO3/c1-3-18(4-2)16(19)15-10-9-12(21-15)11-20-14-8-6-5-7-13(14)17/h5-10H,3-4,11H2,1-2H3

InChI Key

LAVLCOBDPUMJDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)COC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.